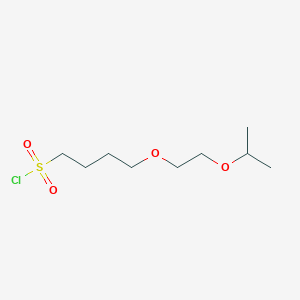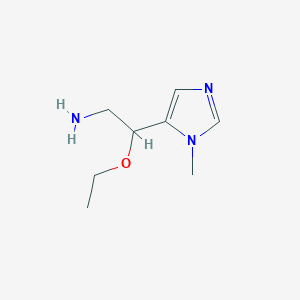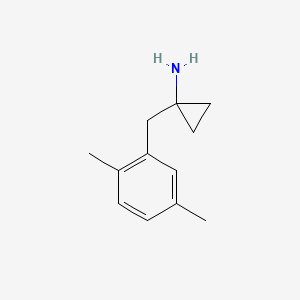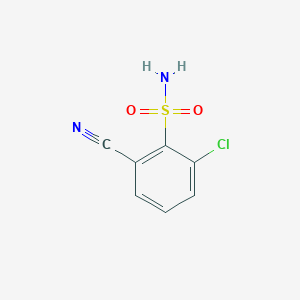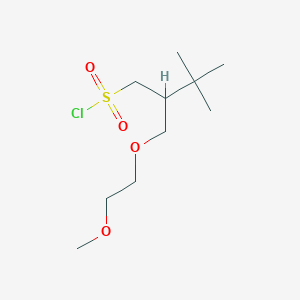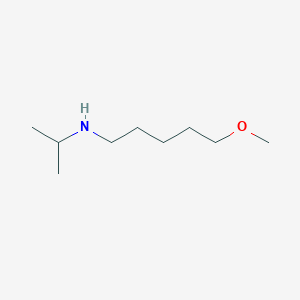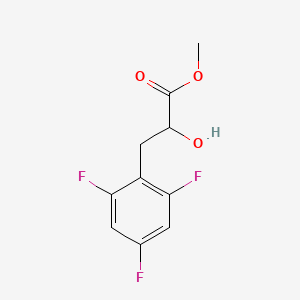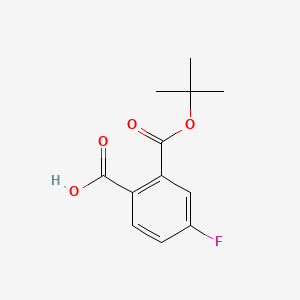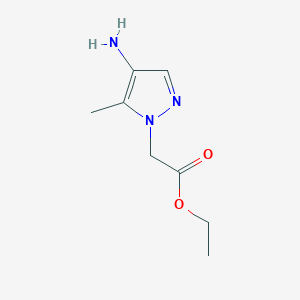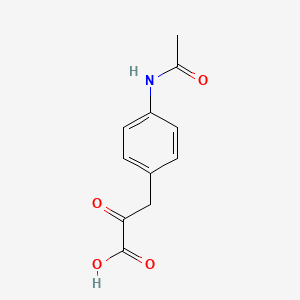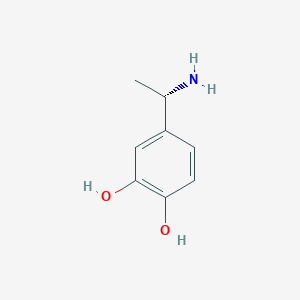
(S)-4-(1-Aminoethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S)-1-aminoethyl]benzene-1,2-diol is a chemical compound that belongs to the catecholamine family. It is structurally characterized by a benzene ring substituted with two hydroxyl groups and an aminoethyl group. This compound is known for its significant role in various biological processes and is commonly referred to as dopamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with the precursor, L-tyrosine.
Hydroxylation: L-tyrosine undergoes hydroxylation by the enzyme tyrosine hydroxylase to form L-DOPA.
Decarboxylation: L-DOPA is then decarboxylated by the enzyme DOPA decarboxylase to produce 4-[(1S)-1-aminoethyl]benzene-1,2-diol.
Industrial Production Methods
Industrial production of 4-[(1S)-1-aminoethyl]benzene-1,2-diol involves similar biochemical pathways but on a larger scale. The process is optimized for high yield and purity, often using recombinant DNA technology to enhance enzyme activity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1S)-1-aminoethyl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxyphenethylamine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine and nitric acid
Major Products
Oxidation: Produces quinones.
Reduction: Produces dihydroxyphenethylamine derivatives.
Substitution: Produces various substituted benzene derivatives.
Applications De Recherche Scientifique
4-[(1S)-1-aminoethyl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other catecholamines.
Biology: Studied for its role as a neurotransmitter in the central nervous system.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
4-[(1S)-1-aminoethyl]benzene-1,2-diol exerts its effects primarily through its action as a neurotransmitter. It binds to dopamine receptors in the brain, influencing various neural pathways involved in reward, motivation, and motor control. The compound’s action is terminated by reuptake into presynaptic neurons or enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Similar structure but with an additional hydroxyl group on the ethylamine side chain.
Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.
L-DOPA: Precursor to 4-[(1S)-1-aminoethyl]benzene-1,2-diol with a carboxyl group on the ethylamine side chain
Uniqueness
4-[(1S)-1-aminoethyl]benzene-1,2-diol is unique due to its specific role as a neurotransmitter in the brain, influencing a wide range of physiological and psychological processes. Its ability to cross the blood-brain barrier and its involvement in critical neural pathways distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m0/s1 |
Clé InChI |
HLADORYGYPYJHO-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)O)O)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


